molecular formula C16H22INO B1236365 7-hydroxy-PIPAT CAS No. 148216-78-8

7-hydroxy-PIPAT

Cat. No. B1236365
CAS RN: 148216-78-8
M. Wt: 371.26 g/mol
InChI Key: RTMIJLQPWFKAFE-FPYGCLRLSA-N
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Description

2-{[(2E)-3-iodoprop-2-en-1-yl](propyl)amino}tetralin-7-ol is a tertiary amino compound that consists of 2-amino-7-hydroxytetralin in which the two amino hydrogens are substituted by 2E)-3-iodoallyl and propyl groups. This ligand has uniquely high affinity and selectivity for the D3 receptor. It has a role as a dopamine agonist. It is a tertiary amino compound, a member of tetralins, an organoiodine compound and a member of phenols. It is a conjugate base of a 2-{[(2E)-3-iodoprop-2-en-1-yl](propyl)ammonio}tetralin-7-ol(1+). It derives from a hydride of a tetralin.

Scientific Research Applications

Dopamine D3 Receptor Imaging

7-hydroxy-PIPAT has shown potential as a dopamine D3 receptor imaging agent. Studies have demonstrated its ability to penetrate the brain-blood barrier and accumulate in the brain, particularly in regions such as the olfactory tubercle and limbic areas, indicating its affinity for dopamine D3 receptors (Tulassay et al., 2003).

Binding to Multiple Receptor Classes

Research on the binding characteristics of this compound to receptors in the rat brain revealed that it binds to more than one receptor class or affinity state, with high affinity to dopamine D2 or D3 receptors, and serotonin1A receptors (Burris et al., 1994).

Potential as a SPECT Imaging Agent

This compound was studied as an iodinated radioligand for sigma binding sites. It binds with high affinity to rat cerebellar membranes and demonstrates potential as a SPECT imaging agent for in vivo studies of sigma sites (Garner et al., 1994).

Investigation of Dopamine Receptors

This compound has been used in studies investigating dopamine receptors in the rat brain. It binds to sites in the basal forebrain with high affinity and can label dopamine D3 receptors selectively in the presence of certain inhibitors (Kung et al., 1994).

Development of New Ligands

Synthesis of derivatives of this compound, such as trans-8-OH-PIPAT, has been conducted to develop ligands with high specific activity for in vitro and in vivo evaluation of 5-HT1A receptors (Foulon et al., 1993).

Autoradiographic Mapping

Quantitative autoradiographic mapping using this compound has been employed to examine the distribution and cellular localization of dopamine D3 receptors in the rat brain, revealing their presence in several brain regions and suggesting a more widespread distribution than previously appreciated (Stanwood et al., 2000).

properties

CAS RN

148216-78-8

Molecular Formula

C16H22INO

Molecular Weight

371.26 g/mol

IUPAC Name

7-[[(E)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C16H22INO/c1-2-9-18(10-3-8-17)15-6-4-13-5-7-16(19)12-14(13)11-15/h3,5,7-8,12,15,19H,2,4,6,9-11H2,1H3/b8-3+

InChI Key

RTMIJLQPWFKAFE-FPYGCLRLSA-N

Isomeric SMILES

CCCN(C/C=C/I)C1CCC2=C(C1)C=C(C=C2)O

SMILES

CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O

Canonical SMILES

CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O

Other CAS RN

148258-46-2
148216-78-8

synonyms

7-hydroxy-2-(N-n-propyl-N-(3-iodo-2'-propenyl)-amino)tetralin
7-hydroxy-2-(N-n-propyl-N-3'-iodo-2'-propenyl)aminotetralin
7-OH-PIPAT
7-OH-PIPAT-A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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